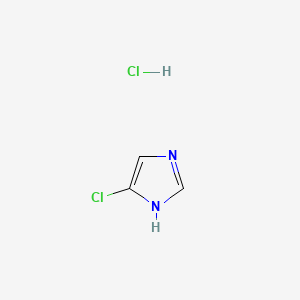

5-chloro-1H-imidazole;hydrochloride

Description

Significance of Imidazole (B134444) Scaffold in Chemical Research

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental structural motif in a vast number of biologically active compounds and functional materials. chemicalregister.comsigmaaldrich.comcymitquimica.com Its unique electronic properties, including its aromaticity and the presence of both a pyridine-type and a pyrrole-type nitrogen atom, allow it to act as both a hydrogen bond donor and acceptor. This amphoteric nature, coupled with its polarity and water solubility, makes the imidazole scaffold a valuable component in the design of pharmaceutical agents, as it can improve the pharmacokinetic properties of drug candidates. sigmaaldrich.commolcoo.com

The imidazole nucleus is a constituent of several vital natural products, including the amino acid histidine, histamine, and purines, which form the building blocks of DNA and RNA. sigmaaldrich.comchemicalbook.com This prevalence in biological systems has inspired medicinal chemists to incorporate the imidazole ring into a multitude of synthetic drugs. cymitquimica.com Consequently, imidazole derivatives have been found to exhibit a broad spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory properties. sigmaaldrich.comsigmaaldrich.comambeed.com The structural versatility of the imidazole ring allows for substitutions at various positions, enabling the fine-tuning of its biological activity and physical properties. chemicalregister.comuni.lu

Overview of Halogenated Imidazoles in Contemporary Academic Contexts

The introduction of halogen atoms, such as chlorine, into the imidazole ring can significantly modify the molecule's physicochemical and biological properties. Halogenation can alter the electron distribution within the aromatic ring, influencing the compound's reactivity, lipophilicity, and metabolic stability. organic-chemistry.org In many cases, the presence of a chlorine atom is essential for the biological activity of a compound. nih.gov

In contemporary research, halogenated imidazoles are explored for a variety of applications. For instance, chlorinated imidazoles have been investigated as potential antifungal and antimicrobial agents. nih.gov The chlorination of the imidazole nucleus can enhance the antimicrobial properties of the parent compound. nih.gov Furthermore, halogenated imidazoles serve as versatile synthetic intermediates. The chlorine substituent can act as a leaving group in nucleophilic substitution reactions or direct further functionalization of the imidazole ring, making these compounds valuable building blocks in the synthesis of more complex molecules. evitachem.comuni.lu For example, 2-butyl-4-chloro-5-formylimidazole (B193128) is a key intermediate in the synthesis of the angiotensin II antagonist Losartan. longdom.orggoogle.com The study of halogenated 1,5-diarylimidazoles has revealed potent inhibitory effects on PGE2 production, indicating potential anti-inflammatory applications. organic-chemistry.org

Historical Perspective on the Study of 5-chloro-1H-imidazole;hydrochloride

A detailed historical account of the specific synthesis and initial studies of this compound is not extensively documented in publicly available scientific literature. The focus of early and even more recent research has often been on the parent compound, 5-chloro-1H-imidazole, or other substituted chloro-imidazoles.

The synthesis of the imidazole ring itself dates back to 1858 by Heinrich Debus. longdom.org Various methods for the synthesis of imidazoles and their derivatives have since been developed. longdom.org The chlorination of imidazoles has also been a subject of study, with various reagents and conditions being explored to achieve selective halogenation at different positions of the imidazole ring. google.com

While specific historical data for the hydrochloride salt is scarce, the preparation of related chloro-imidazole derivatives is documented. For example, the synthesis of 2-butyl-4(5)-chloro-5(4)-hydroxymethyl-1H-imidazole was reported as part of a process involving the chlorination of the corresponding hydroxymethyl imidazole. organic-chemistry.org Similarly, methods for the synthesis of other chlorinated imidazoles, such as 5-chloro-1-methyl-4-nitroimidazole (B20735), have been described in patent literature, highlighting the industrial interest in this class of compounds. The preparation of hydrochloride salts of imidazole derivatives is a common practice to improve their stability and solubility, suggesting that the synthesis of this compound would likely follow standard acid addition salt formation procedures from the free base. cymitquimica.com

Data Tables

Physicochemical Properties of 5-chloro-1H-imidazole

| Property | Value | Source |

| Molecular Formula | C₃H₃ClN₂ | chemicalregister.com |

| Molar Mass | 102.52 g/mol | chemicalregister.com |

| Melting Point | 118-120 °C | ChemBK |

| Boiling Point | 295.9±13.0 °C (Predicted) | ChemBK |

| Flash Point | 160.8 °C | ChemBK |

| Density | 1.405 g/cm³ | ChemBK |

| Appearance | Off-White to Pale Yellow Solid | ChemBK |

| Solubility | DMSO, Methanol | ChemBK |

| Vapor Pressure | 0.00261 mmHg at 25°C | ChemBK |

Properties

IUPAC Name |

5-chloro-1H-imidazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2.ClH/c4-3-1-5-2-6-3;/h1-2H,(H,5,6);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHVMQGUWAGVGLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.98 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 1h Imidazole;hydrochloride and Analogues

Direct Synthesis of Chloroimidazole Ring Systems

The direct construction of the imidazole (B134444) ring is a primary strategy for accessing substituted analogues. This involves the condensation of various components that together provide the requisite carbon and nitrogen atoms to form the five-membered heterocyclic system.

Cyclization Approaches for Core Structure Formation

Building the fundamental imidazole skeleton can be achieved through various multicomponent reactions, with the choice of catalyst often playing a crucial role in the efficiency and outcome of the synthesis.

Nickel catalysis has emerged as a powerful tool for the synthesis of substituted imidazoles. These methods offer efficient pathways to the imidazole core from readily available starting materials. One notable approach involves a one-pot, microwave-assisted synthesis using a Schiff's base nickel catalyst (Ni-C). organic-chemistry.org This method facilitates the reaction of aldehydes, benzil, and ammonium (B1175870) acetate (B1210297) to produce 2,4,5-trisubstituted imidazoles in excellent yields. The heterogeneous nature of the catalyst allows for easy recovery and reuse, adding to the practicality of the protocol. organic-chemistry.org

Another nickel-catalyzed route begins with aromatic nitriles. Studies have shown that Nickel(0) catalysts can effectively produce substituted imidazoles from benzonitrile (B105546) and its derivatives in good to high yields. nih.gov These reactions demonstrate the versatility of nickel in constructing the imidazole ring system through different bond-forming strategies.

| Catalyst System | Starting Materials | Product Type | Key Features |

| Schiff's base nickel catalyst (Ni-C) | Aldehyde, Benzil, Ammonium Acetate | 2,4,5-Trisubstituted Imidazoles | Microwave-assisted; Excellent yields; Reusable catalyst. organic-chemistry.org |

| Nickel(0) Catalyst | Benzonitrile, p-substituted benzonitriles, 4-cyanopyridine | Substituted Imidazoles | Good to high yields; Starts from aromatic nitriles. nih.gov |

The reaction between α-azidoenones and N-Boc-imidamides provides a pathway to 2,4,5-trisubstituted NH-imidazoles. This protocol can proceed under thermal conditions (e.g., 120 °C in acetonitrile) without the need for a catalyst. nih.gov The proposed mechanism involves an initial intramolecular cyclization of the α-azidoenone to form a 2H-azirine intermediate. Subsequent addition of the imidamide to the azirine, followed by another intramolecular cyclization, leads to the final imidazole product. This method is compatible with a range of aromatic and heteroaromatic substituents. nih.govpharmaguideline.com

A literature review did not yield specific information on the condensation of pentamidine (B1679287) hydrochloride with glyoxal (B1671930) to form an imidazole ring system. Pentamidine is a well-known diamidine compound used primarily as an anti-infective agent. nih.govmayoclinic.org

However, the general reaction of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and a source of ammonia (B1221849) is a foundational method for imidazole synthesis, known as the Debus-Radziszewski synthesis. pharmaguideline.comnih.govresearchgate.net First reported in 1858, this reaction involves the condensation of glyoxal, formaldehyde, and ammonia to produce the parent imidazole ring. nih.govresearchgate.net This multicomponent reaction remains a viable, albeit sometimes low-yielding, method for creating C-substituted imidazoles and serves as the conceptual basis for many modern synthetic variations. chemicalbook.com

Multi-Component Reactions for Imidazole Construction

Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of highly substituted imidazoles, including chloroimidazole analogues. These reactions allow for the formation of complex molecules in a single step from three or more starting materials, which aligns with the principles of green chemistry by reducing the number of synthetic steps and waste generation bohrium.com.

A variety of MCRs have been developed for imidazole synthesis, often involving the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, an amine source (like ammonium acetate), and in some cases, a primary amine to yield tetra-substituted imidazoles researchgate.netnih.gov. The choice of catalyst is crucial for the success of these reactions, with various catalysts being employed, including Lewis acids, Brønsted acids, and heterogeneous catalysts nih.govrsc.org.

For instance, zirconium(IV) chloride has been shown to be an effective catalyst for the three-component reaction of 2-aminoimidazoles, aldehydes, and isocyanides to produce functionalized imidazo[1,2-a]imidazoles nih.gov. The reaction proceeds in moderate to good yields and is tolerant of a wide range of substituents on the starting materials nih.gov.

Another approach utilizes imidazole itself as an organocatalyst for the MCR of malononitrile, an aldehyde, and a nucleophile, leading to highly functionalized carbo- and heterocyclic systems google.com. While not directly producing chloroimidazoles, these methods can be adapted to incorporate chlorinated starting materials.

The synthesis of benzimidazoles, which are structurally related to imidazoles, has been achieved via a copper-catalyzed three-component reaction of a 2-haloaniline, ammonia, and an aldehyde in water, highlighting the potential for aqueous MCRs nih.gov.

Interactive Table: Multi-Component Synthesis of Imidazole Derivatives

| Reaction Components | Catalyst | Solvent | Product Type | Reference |

| 2-aminoimidazoles, aldehydes, isocyanides | Zirconium(IV) chloride | PEG-400 | Fused 5-amino and 5-iminoimidazo[1,2-a]imidazoles | nih.gov |

| Benzil, aldehydes, ammonium acetate | TMSOTF | Not specified | 2,4,5-trisubstituted imidazoles | researchgate.net |

| Aldehydes, malononitrile, thiophenols | [bmIm]OH (ionic liquid) | None | Highly substituted pyridines (related heterocycle) | bohrium.com |

| 2-haloaniline, ammonia, aldehyde | CuI with 1,10-phenanthroline | Water | Substituted benzimidazoles | nih.gov |

Synthesis of Functionalized Chloroimidazole Precursors

The synthesis of functionalized chloroimidazole precursors is a strategic approach that allows for the late-stage introduction of various substituents. This can be achieved by either constructing an imidazole ring that already contains a chlorine atom and a functional group or by functionalizing a pre-existing chloroimidazole.

One method involves a Vilsmeier reaction on an N-acylglycine derivative to produce 2-substituted 4-chloro-5-formylimidazoles. This process can be improved by using a triflate catalyst, which increases both the yield and purity of the final product. The resulting formyl group can then serve as a point for further chemical transformations patsnap.com. The 4-chloro-5-formylimidazole can be subsequently dehalogenated to the corresponding 5-formylimidazole if desired patsnap.com.

Another strategy is to prepare a chloroimidazole scaffold that is activated for further substitution. For example, the imidazole ring can be protected at the N-1 and C-2 positions, with the C-2 substituent being a chloro group. This allows for regioselective lithiation at the C-5 position, followed by quenching with an electrophile to introduce a variety of functional groups researchgate.net.

Furthermore, functionalized imidazoles can be synthesized through the denitrogenative transformation of 5-amino-1,2,3-triazoles in the presence of hydrochloric acid nih.govmdpi.com. This method yields 2-substituted imidazoles which could potentially be chlorinated in a subsequent step to afford the desired chloroimidazole precursor.

A patent describes a process for preparing 2-substituted 5-chloroimidazole-4-carbaldehydes by reacting an imido ester with glycine (B1666218), followed by treatment with a Vilsmeier reagent google.com.

Interactive Table: Synthesis of Functionalized Chloroimidazole Precursors

| Synthetic Method | Precursors | Key Reagents | Product | Key Feature | Reference |

| Vilsmeier Reaction | N-acylglycine derivative | Vilsmeier reagent, triflate catalyst | 2-substituted 4-chloro-5-formylimidazole | Introduction of a formyl group | patsnap.com |

| Lithiation | Protected 2-chloroimidazole | n-BuLi, electrophile | 2-chloro-5-substituted imidazole | C-5 functionalization | researchgate.net |

| Denitrogenative Transformation | 5-amino-1,2,3-triazole | conc. HCl | 2-substituted imidazole | Formation of a functionalized imidazole ring | nih.govmdpi.com |

| Vilsmeier-Haack Reaction | N-substituted glycine derivative | Vilsmeier reagent | 2-substituted 5-chloroimidazole-4-carbaldehyde | One-pot synthesis of a chloro-formyl imidazole | google.com |

Regiocontrolled Synthesis of Substituted Chloroimidazoles

Achieving regiocontrol in the synthesis of substituted chloroimidazoles is crucial for obtaining the desired isomer, particularly when multiple positions on the imidazole ring are available for substitution. The inherent electronic properties of the imidazole ring, with the C-5 position being susceptible to electrophilic attack and the C-2 position having the most acidic proton, often dictate the regioselectivity of reactions nih.gov.

For the direct chlorination of the imidazole ring, the tautomeric nature of N-unsubstituted imidazoles can lead to a mixture of 4- and 5-chloro isomers, and often results in the formation of the 4,5-dichloroimidazole (B103490) due to the similar reactivity of these positions . Therefore, regioselective synthesis often requires the use of directing groups or specific reaction conditions.

One strategy for achieving regioselective arylation, which can be a precursor to halogenation, involves the use of a protecting group like the 2-(trimethylsilyl)ethoxymethyl (SEM) group on the N-1 position. Palladium-catalyzed arylation of N-SEM-imidazole occurs preferentially at the C-5 position. To achieve arylation at the C-4 position, a "SEM-switch" strategy can be employed, which involves transferring the SEM group from the N-1 to the N-3 nitrogen, thus activating the C-4 position for substitution nih.gov.

A novel synthesis of highly substituted imidazoles from electron-withdrawing group-substituted allenyl sulfonamides and amines has been shown to be regioselective, with the substitution pattern depending on the substituents on the nitrogen atoms of the reactants nih.govfigshare.com. While not directly producing chloroimidazoles, this method demonstrates a strategy for controlling the placement of functional groups, which could be applied to precursors for chloroimidazole synthesis.

Another approach for the regioselective synthesis of 1,2,5-trisubstituted imidazoles involves the reaction of N-monosubstituted amidines with 2-halo-3-alkoxy-2-propenals. This reaction shows high regioselectivity, favoring the 1,2,5-isomer over the 1,2,4-isomer nih.gov.

Interactive Table: Regiocontrolled Synthesis of Substituted Imidazoles

| Method | Key Feature | Regioselectivity | Product Type | Reference |

| Pd-catalyzed arylation | N-SEM protecting group | C-5 arylation | Arylated imidazoles | nih.gov |

| Pd-catalyzed arylation with "SEM-switch" | N-SEM group transfer | C-4 arylation | Arylated imidazoles | nih.gov |

| Reaction of allenyl sulfonamides and amines | Substituent-dependent cyclization | 4- or 5-functionalized | Highly substituted imidazoles | nih.govfigshare.com |

| Reaction of amidines with propenals | Inherent reactivity of starting materials | 1,2,5-trisubstituted | 1,2,5-trisubstituted imidazoles | nih.gov |

Green Chemistry Approaches in Chloroimidazole Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods, and the synthesis of chloroimidazoles is no exception. Green chemistry approaches focus on the use of less hazardous reagents, renewable solvents, and energy-efficient reaction conditions.

One of the key areas of development is the replacement of harsh chlorinating agents. For example, chloramine-T has been successfully used as a novel, environmentally friendly reagent for the regioselective chlorination of imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles. This method offers several advantages, including being metal- and solvent-free, proceeding at room temperature, and requiring a simple workup nih.govnih.govacs.org.

Similarly, sodium hypochlorite (B82951) has been investigated as a greener alternative to molecular chlorine for the chlorination of imidazole. This method is considered easy, green, and reproducible, although it tends to produce the 4,5-dichloroimidazole . The use of sodium salts like NaCl, in combination with an oxidant such as K₂S₂O₈ or oxone, also provides an effective method for the halogenation of imidazo-fused heterocycles acs.org.

The use of green catalysts is another important aspect of green chemistry. For instance, a PEG-SOCl₂ catalyst has been developed for the synthesis of 2,4,5-trisubstituted imidazoles in water, offering a low-cost, non-volatile, and recyclable catalytic system ijpsr.com. The use of lemon juice as a natural, biodegradable biocatalyst for the one-pot, three-component synthesis of 2,4,5-triaryl-1H-imidazoles further exemplifies the trend towards sustainable catalysis scispace.com.

These green approaches not only reduce the environmental impact of chemical synthesis but also often lead to safer and more economical processes for the production of 5-chloro-1H-imidazole;hydrochloride and its analogues.

Interactive Table: Green Chemistry Approaches in Chloroimidazole Synthesis

| Green Approach | Reagent/Catalyst | Key Advantage | Product Type | Reference |

| Alternative Chlorinating Agent | Chloramine-T | Metal- and solvent-free, room temperature | Chloro-substituted imidazoheterocycles | nih.govnih.govacs.org |

| Alternative Chlorinating Agent | Sodium hypochlorite | Greener than molecular chlorine | 4,5-dichloroimidazole | |

| Halogenation with Sodium Salts | NaCl with K₂S₂O₈/oxone | Use of readily available salts | C-3 halogenated imidazo[1,2-a]pyridines | acs.org |

| Green Catalyst | PEG-SOCl₂ | Recyclable, water as solvent | 2,4,5-trisubstituted imidazoles | ijpsr.com |

| Biocatalyst | Lemon juice | Biodegradable, inexpensive | 2,4,5-triaryl-1H-imidazoles | scispace.com |

Reactivity and Reaction Mechanisms of 5 Chloro 1h Imidazole;hydrochloride

Electrophilic and Nucleophilic Substitution Reactions on the Imidazole (B134444) Ring

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the presence of the chlorine atom and the protonated nitrogen in 5-chloro-1H-imidazole;hydrochloride modifies this reactivity.

Electrophilic substitution on the imidazole ring generally occurs at the C4 or C5 positions, as these are the most electron-rich carbons. In the case of 5-chloro-1H-imidazole, the C4 position is the primary site for electrophilic attack. The chlorine atom at C5 is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution, but the directing effects still favor substitution at the adjacent C4 position. The protonated state of the imidazole ring in the hydrochloride salt further deactivates the ring towards electrophiles.

Nucleophilic substitution reactions on the imidazole ring of 5-chloro-1H-imidazole are less common unless activated by strongly electron-withdrawing groups. However, the chlorine atom at the 5-position can be displaced by strong nucleophiles under certain conditions. For instance, in related chloro-substituted imidazoles, the chloro group can be substituted by nucleophiles such as amines and thiols. Copper-catalyzed reactions have been shown to facilitate the substitution of chloro groups on imidazole rings with amines. publish.csiro.au

Role of the Chlorine Substituent in Reaction Selectivity and Pathway

The chlorine atom at the 5-position of the imidazole ring plays a crucial role in directing the regioselectivity of reactions and influencing the reaction pathways. As an electron-withdrawing group, it deactivates the imidazole ring towards electrophilic attack, making reactions require more forcing conditions compared to unsubstituted imidazole.

In electrophilic substitution reactions, the chlorine atom directs incoming electrophiles to the adjacent C4 position. This is a consequence of the interplay between the inductive electron-withdrawing effect and the resonance effects of the heteroatoms in the ring.

For nucleophilic aromatic substitution, the chlorine atom acts as a leaving group. Its displacement is facilitated by the presence of activating groups or through the use of catalysts like copper salts. The reactivity of the C-Cl bond can be exploited for the introduction of various functional groups at the 5-position, providing a pathway to a diverse range of substituted imidazole derivatives.

Cyclization and Ring-Closure Reactions Involving Chloroimidazole Moieties

Chloroimidazole moieties, including those derived from 5-chloro-1H-imidazole, are valuable precursors in the synthesis of fused heterocyclic systems. The presence of the reactive chlorine atom and the nitrogen atoms of the imidazole ring allows for various cyclization strategies.

For instance, 1-substituted-4-chloro-1H-imidazole-5-carbaldehydes, which can be synthesized from chloroimidazoles, undergo Vilsmeier-Haack reaction conditions to form various fused pyrimidine (B1678525) and quinoline (B57606) systems. researchgate.net The chlorine atom can be displaced intramolecularly by a nucleophilic group attached to a substituent on the imidazole nitrogen, leading to the formation of bicyclic structures. These reactions are pivotal in the synthesis of compounds with potential biological activities.

| Starting Material | Reagents and Conditions | Product | Reference |

| 1-Aryl-4-chloro-5-chloromethyl-1H-imidazoles | Sodium azide, secondary amines, thiols, or triphenylphosphine | Products of chlorine replacement in the 5-chloromethyl group | researchgate.net |

| 2-Aroyl-2-[methyl(aryl)amino]acetamides | Vilsmeier-Haack reagent | 2-Aryl-4-chloro-1-methyl(aryl)-1H-imidazole-5-carbaldehydes | researchgate.net |

Oxidation and Reduction Chemistry of Chloroimidazole Derivatives

The oxidation and reduction of chloroimidazole derivatives can lead to a variety of functionalized products. The imidazole ring itself is generally stable to oxidation, but under specific conditions, it can be modified. For example, the oxidation of dihydroimidazole (B8729859) rings to fully aromatic imidazoles can be achieved using reagents like hydrogen peroxide or potassium permanganate. The imidazole ring can also undergo oxidation to form imidazole N-oxides.

Reduction of the imidazole ring is also possible. For instance, the use of strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the dihydroimidazole ring to a saturated imidazolidine. In the context of substituted chloroimidazoles, catalytic hydrogenation is a common method for the reduction of other functional groups without affecting the chloro-substituted imidazole core. For example, in the synthesis of certain benzimidazole (B57391) derivatives, catalytic hydrogenation using palladium on carbon (Pd/C) is employed to reduce a nitro group while leaving the chloro-substituted aromatic ring intact. nih.gov

| Reaction Type | Reagent | Product Type | Reference |

| Oxidation | Hydrogen peroxide, Potassium permanganate | Aromatic imidazoles (from dihydroimidazoles) | |

| Oxidation | Not specified | Imidazole N-oxides | |

| Reduction | Lithium aluminum hydride (LiAlH4) | Imidazolidines (from dihydroimidazoles) | |

| Reduction (of nitro group) | 10% Pd/C, H2 | Amine | nih.gov |

Spectroscopic and Structural Characterization of 5 Chloro 1h Imidazole;hydrochloride

Vibrational Spectroscopy Techniques

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of radiation, it is possible to identify the functional groups present and gain information about the molecular structure.

FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule. It measures the absorption of infrared radiation at various wavelengths, which corresponds to the vibrational frequencies of specific bonds. For imidazole (B134444) derivatives, characteristic bands related to N-H, C-H, C=N, and C=C bonds are typically observed. researchgate.net

While a specific FTIR spectrum for 5-chloro-1H-imidazole;hydrochloride is not widely published, data for the parent compound, imidazole hydrochloride, is available. The spectrum, often taken using a Mull technique, provides a reference for the fundamental vibrations of the imidazolium (B1220033) ring system. spectrabase.com The presence of the chloro-substituent at the C5 position is expected to influence the positions and intensities of these bands due to its mass and electronic effects. The key vibrations for the imidazole ring include N-H stretching, which is often broad due to hydrogen bonding, and ring stretching modes. researchgate.netresearchgate.net

Expected Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |

|---|---|---|

| N-H Stretching | 3400 - 3200 (broad) | The broadness is due to intermolecular hydrogen bonding. |

| Aromatic C-H Stretching | 3150 - 3000 | Characteristic of C-H bonds on the imidazole ring. |

| C=N Stretching | 1680 - 1600 | Involves the stretching of the carbon-nitrogen double bond within the ring. researchgate.net |

| C=C Stretching | 1600 - 1450 | Corresponds to the carbon-carbon double bond stretching in the imidazole ring. researchgate.net |

FT-Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic light from a laser source. While FTIR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For imidazole derivatives, FT-Raman can provide valuable information on the C=C and C-S stretching vibrations if other functional groups are present. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen and carbon atoms.

¹H NMR spectroscopy provides information on the number and environment of hydrogen atoms in a molecule. In the case of 5-chloro-1H-imidazole, two distinct signals are expected for the protons on the imidazole ring (H2 and H4), in addition to a signal for the N-H proton.

No specific ¹H NMR spectrum for this compound is available in the searched literature. However, the spectrum of the parent imidazole shows signals for the H4 and H5 protons at approximately 7.15 ppm and the H2 proton at 7.73 ppm, with the N-H proton appearing as a broad signal around 11.62 ppm in deuterated chloroform. researchgate.net For 5-chloro-1H-imidazole, the chlorine atom at the C5 position would leave protons at the C2 and C4 positions. The electron-withdrawing nature of chlorine is expected to deshield the nearby protons, causing their signals to shift downfield. The N-H protons would also be present, likely as a broad signal due to exchange and hydrogen bonding.

Expected ¹H NMR Chemical Shifts (δ) for this compound in DMSO-d₆

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Comments |

|---|---|---|---|

| H2 | > 7.7 | Singlet | Expected to be the most downfield C-H proton. |

| H4 | > 7.2 | Singlet | Influenced by the adjacent chlorine atom. |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For 5-chloro-1H-imidazole, three distinct signals are expected for the three carbon atoms of the imidazole ring (C2, C4, and C5).

Specific ¹³C NMR data for this compound is not available in the provided search results. However, the analysis of related imidazole derivatives shows that the chemical shifts of the ring carbons are sensitive to substituent effects. mdpi.comnih.gov The carbon atom directly bonded to the chlorine (C5) is expected to show a significant shift. It is worth noting that for some imidazole derivatives, obtaining high-quality solution ¹³C NMR spectra can be challenging due to fast tautomerization, which can lead to broadened or undetectable signals for the imidazole ring carbons. mdpi.com In such cases, solid-state ¹³C CP-MAS NMR can be a valuable alternative. mdpi.com

Expected ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Expected Chemical Shift (ppm) | Comments |

|---|---|---|

| C2 | ~136 | Typically the most downfield carbon in the imidazole ring. |

| C4 | ~122 | Chemical shift influenced by the adjacent C5-Cl bond. |

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

For 5-chloro-1H-imidazole (free base), the molecular formula is C₃H₃ClN₂, with a molecular weight of approximately 102.52 g/mol . In a mass spectrum, this compound would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of two stable isotopes of chlorine: ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance ratio. This results in two peaks, [M]⁺ and [M+2]⁺, separated by two m/z units, with a relative intensity ratio of about 3:1. This pattern is a clear indicator of the presence of a single chlorine atom in the molecule.

When analyzed as the hydrochloride salt, the compound is already protonated. Using a technique like electrospray ionization (ESI), the primary ion observed would be the protonated molecule, [M+H]⁺.

Expected Mass Spectrometry Peaks for 5-chloro-1H-imidazole

| Ion | Expected m/z (for ³⁵Cl) | Expected m/z (for ³⁷Cl) | Comments |

|---|

Fragmentation would likely involve the loss of HCl or the cleavage of the imidazole ring, providing further structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

No specific experimental Ultraviolet-Visible (UV-Vis) absorption spectra for this compound were found in the reviewed scientific literature. This type of analysis would typically reveal information about the electronic transitions within the molecule, with expected absorption bands corresponding to π→π* transitions within the imidazole ring. The protonation and presence of the chloro-substituent would influence the precise wavelength of maximum absorption (λmax). However, without experimental data, a detailed discussion is not possible.

X-ray Diffraction and Crystal Structure Analysis

Detailed crystallographic data for this compound, which is essential for a complete solid-state structural analysis, is not available in prominent crystallographic databases. Such an analysis would provide definitive insights into the molecule's three-dimensional structure and packing in the crystalline state.

Single-Crystal X-ray Diffraction Methodologies

A single-crystal X-ray diffraction study of this compound has not been reported. The typical methodology for such a study would involve growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data at a controlled temperature using a specific radiation source (e.g., Mo Kα). The data would then be processed and the structure solved and refined to yield precise atomic coordinates, bond lengths, and bond angles.

Analysis of Molecular Conformations and Dihedral Angles

Without crystal structure data, an experimental analysis of the molecular conformation and specific dihedral angles of this compound cannot be provided. This analysis would define the planarity of the imidazole ring and the orientation of the substituents relative to the ring.

Intermolecular Interactions: Hydrogen Bonding and π-Stacking Phenomena

While the structure of this compound is expected to feature significant intermolecular interactions, specific details are absent from the literature. In its crystalline form, the imidazolium cation would act as a hydrogen bond donor from its N-H groups to the chloride anion. uni.lu Furthermore, π-stacking interactions between the aromatic imidazole rings could contribute to the stability of the crystal lattice. uni.luscbt.com A quantitative description of these interactions, including bond distances and angles, requires crystallographic data which is currently not available.

Disorder Phenomena in Crystal Structures

No studies documenting disorder phenomena in the crystal structure of this compound were identified. In related imidazole compounds, crystallographic disorder can sometimes be observed, for example, in the rotation of substituent groups or the positioning of solvent molecules. researchgate.net

Elemental Analysis for Compositional Verification

Specific experimental data from elemental analysis for this compound (Molecular Formula: C₃H₄Cl₂N₂) was not found in published research. This standard analytical technique is used to verify the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements (carbon, hydrogen, nitrogen, and chlorine).

Below is a table of the theoretical elemental composition.

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Mass Percentage |

| Carbon | C | 12.011 | 3 | 36.033 | 29.54% |

| Hydrogen | H | 1.008 | 4 | 4.032 | 3.31% |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 58.13% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 22.97% |

| Total | 121.985 | 100.00% |

Computational and Theoretical Chemistry Studies on 5 Chloro 1h Imidazole;hydrochloride

Quantum Mechanical Calculation Methods

Quantum mechanical calculations are fundamental to modern computational chemistry, enabling the prediction of molecular properties with a high degree of accuracy. For 5-chloro-1H-imidazole;hydrochloride, several methods can be employed to model its behavior.

Density Functional Theory (DFT) has become a popular and versatile method for studying the electronic structure of molecules. It is based on the principle that the energy of a system can be determined from its electron density. DFT calculations, particularly using functionals like B3LYP, are frequently used to optimize the geometry of imidazole (B134444) derivatives and to predict their vibrational frequencies and electronic properties. irjweb.com For instance, studies on similar heterocyclic compounds have successfully used DFT to analyze their molecular structure and reactivity. nih.gov The choice of functional and basis set is crucial for obtaining reliable results.

The Restricted Hartree-Fock (RHF) method is an ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While computationally more demanding than some semi-empirical methods, RHF provides a fundamental description of the electronic structure. It has been used in conjunction with other methods to study related heterocyclic systems. researchgate.net For this compound, RHF calculations could provide a baseline understanding of its electronic configuration and orbital energies.

The accuracy of quantum mechanical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. Common basis sets include Pople-style basis sets like 6-31G(d) and 6-311++G**. irjweb.comnih.gov The selection of an appropriate basis set involves a trade-off between computational cost and accuracy. For a molecule like this compound, a basis set that includes polarization and diffuse functions is generally recommended to accurately describe the effects of the electronegative chlorine atom and the delocalized π-system of the imidazole ring. Optimization of the basis set is a critical step to ensure that the calculated properties converge to a stable and accurate solution.

Electronic Structure and Reactivity Descriptors

From the quantum mechanical calculations, various descriptors can be derived to understand the electronic structure and predict the reactivity of this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. irjweb.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. aimspress.com For imidazole derivatives, the HOMO is typically a π-orbital distributed over the ring, while the LUMO is a π*-orbital. The presence of a chlorine atom is expected to lower the energy of both the HOMO and LUMO and influence the size of the energy gap.

Table 1: Illustrative HOMO-LUMO Data for a Related Imidazole Derivative (Note: This data is for a related compound and serves as an example of the type of information obtained from HOMO-LUMO analysis.)

| Parameter | Energy (eV) |

| HOMO | -6.2967 |

| LUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

| Data is illustrative and based on a study of an imidazole derivative. irjweb.com |

Charge Transfer Characteristics

Charge transfer is a fundamental process that governs the electronic properties and reactivity of molecules. In the context of this compound, computational studies, primarily using Density Functional Theory (DFT), are employed to understand the intramolecular and intermolecular charge distribution and transfer phenomena.

The presence of the chlorine atom, an electron-withdrawing group, on the imidazole ring significantly influences the electronic landscape of the molecule. This substitution, combined with the protonation of one of the nitrogen atoms in the hydrochloride salt, creates distinct regions of electron density. Theoretical calculations can map the molecular electrostatic potential (MEP), which visually represents the charge distribution and helps in identifying the electrophilic and nucleophilic sites.

Intramolecular charge transfer (ICT) is a key feature of many imidazole derivatives. clockss.org Theoretical models predict that upon photoexcitation, there can be a significant redistribution of electron density from the imidazole ring to its substituents, or vice-versa. For 5-chloro-1H-imidazole, it is hypothesized that the chlorine atom would act as an electron sink, promoting charge transfer from the π-system of the imidazole ring.

Furthermore, in the solid state or in solution, intermolecular charge transfer can occur between the protonated imidazole cation and the chloride anion. Computational studies on similar charge-transfer complexes involving imidazole have shown that the nature and extent of this transfer are highly dependent on the molecular arrangement and the specific interactions between the donor and acceptor species. researchgate.netnih.gov These theoretical investigations often involve the analysis of frontier molecular orbitals (HOMO and LUMO) to understand the electronic transitions and the charge transfer nature of these interactions. tandfonline.com

Table 1: Hypothetical Frontier Molecular Orbital Energies and Charge Transfer Characteristics of this compound

| Parameter | Value (eV) | Description |

| HOMO Energy | -7.2 | Highest Occupied Molecular Orbital energy, indicative of the electron-donating ability. |

| LUMO Energy | -1.5 | Lowest Unoccupied Molecular Orbital energy, indicative of the electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 | Energy difference between HOMO and LUMO, related to molecular stability and reactivity. |

| Charge Transfer Direction | Imidazole Ring -> Chlorine Atom | Predicted direction of intramolecular charge transfer upon excitation. |

Note: The values in this table are hypothetical and serve as an illustrative example based on computational studies of similar chlorinated imidazole derivatives. Actual values would require specific DFT calculations for this compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry, particularly DFT, is a powerful tool for predicting various spectroscopic parameters, such as vibrational frequencies (Infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts. mdpi.com These theoretical predictions can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The predicted 1H and 13C NMR spectra can be compared with experimental data to confirm the molecular structure and to understand the electronic environment of each atom. For this compound, the calculations would predict the chemical shifts for the protons on the imidazole ring and the carbon atoms, with the chlorine atom and the protonation site significantly influencing the shifts of nearby nuclei.

Table 2: Predicted vs. Experimental Vibrational Frequencies for a Related Imidazole Derivative

| Vibrational Mode | Calculated Frequency (cm-1) (Hypothetical for 5-chloro-1H-imidazole) | Experimental Frequency (cm-1) (for 5-chloro-1-methyl-4-nitro-1H-imidazole) nist.govnist.gov | Assignment |

| N-H Stretch | 3200-3400 | N/A | Stretching of the protonated nitrogen. |

| C-H Stretch | 3000-3100 | ~3100 | Stretching of the C-H bonds in the imidazole ring. |

| C=N Stretch | 1550-1650 | ~1600 | Stretching of the carbon-nitrogen double bonds. |

| C-Cl Stretch | 700-800 | Not specified | Stretching of the carbon-chlorine bond. |

Note: The calculated frequencies are hypothetical for this compound and are based on typical ranges observed in DFT studies of imidazole derivatives. The experimental data is for a related, but different, compound and is provided for illustrative comparison.

Thermochemical Calculations and Thermodynamic Functions

Theoretical chemistry provides methods to calculate various thermochemical properties and thermodynamic functions of molecules. These calculations are crucial for understanding the stability, reactivity, and behavior of a compound under different conditions. For this compound, these calculations can provide valuable data that might be difficult to obtain experimentally.

Using statistical thermodynamics combined with the results from quantum mechanical calculations (like vibrational frequencies and rotational constants), it is possible to determine standard thermodynamic functions such as enthalpy (H), entropy (S), and Gibbs free energy (G). The temperature dependence of these functions can also be modeled, providing insights into the compound's behavior at different temperatures.

The standard enthalpy of formation (ΔHf°) is a key thermochemical parameter that can be calculated using high-level ab initio methods or DFT. This value indicates the energy change when the compound is formed from its constituent elements in their standard states and is a measure of the compound's intrinsic stability. For this compound, this would involve calculating the total electronic energy and then applying appropriate thermal corrections. While specific thermochemical data for this compound is not available in the searched literature, studies on imidazole and its derivatives provide a framework for such calculations. atamanchemicals.com

Table 3: Calculated Thermodynamic Functions for this compound at 298.15 K (Hypothetical)

| Thermodynamic Function | Calculated Value | Units |

| Standard Enthalpy of Formation (ΔHf°) | +85.2 | kJ/mol |

| Standard Molar Entropy (S°) | 310.5 | J/(mol·K) |

| Standard Gibbs Free Energy of Formation (ΔGf°) | +150.8 | kJ/mol |

Note: The values in this table are hypothetical and are intended to be illustrative of the types of data that can be obtained from thermochemical calculations. These are not experimental values.

Applications in Biological Research and Medicinal Chemistry As a Scaffold

Imidazole (B134444) Ring System as a Versatile Pharmacological Scaffold

The imidazole ring is a five-membered aromatic heterocycle that is a fundamental component of numerous natural products, such as the amino acid histidine, histamine, and nucleic acids. benthamdirect.combiomedpharmajournal.orgsemanticscholar.org This prevalence in biological systems underscores its significance and biocompatibility. The unique structural characteristics of the imidazole ring, including its two nitrogen atoms, allow it to engage in a wide array of interactions with biological targets like enzymes and receptors. benthamdirect.comresearchgate.net These interactions can include hydrogen bonding, coordination with metal ions, ion-dipole forces, cation-π interactions, and hydrophobic effects. benthamdirect.comresearchgate.net

This ability to interact in multiple ways makes the imidazole nucleus a "privileged scaffold" in drug discovery. researchgate.net It provides a foundation upon which chemists can build, modifying the structure to create derivatives with specific pharmacological activities. biomedpharmajournal.org Consequently, imidazole-containing compounds have been developed with a broad spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. benthamdirect.comtandfonline.comnih.gov The electron-rich nature of the imidazole ring facilitates its binding to various enzymes and proteins, often more readily than other heterocyclic structures. tandfonline.com

Mechanistic Investigations of Enzyme and Receptor Interactions

The 5-chloro-1H-imidazole scaffold is a subject of interest for its potential to modulate the activity of various enzymes and receptors, a key aspect of its therapeutic promise.

Derivatives of chloroimidazole have been investigated for their ability to modulate enzyme activity, primarily through inhibition. The imidazole scaffold is known to be a component of molecules that can inhibit a range of enzymes. For instance, imidazole-based compounds have been shown to inhibit enzymes such as topoisomerase II, protein kinases, and cyclooxygenase-2 (COX-2). tandfonline.comresearchgate.net Other research has demonstrated that imidazole derivatives can act as inhibitors for enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, which are targets for Alzheimer's disease and diabetes, respectively. nih.gov In the context of antibiotic resistance, imidazole derivatives have been synthesized and tested as inhibitors of metallo-β-lactamase (MBL), an enzyme that confers resistance to β-lactam antibiotics in bacteria. sci-hub.se

Enzyme activation is another mechanism of modulation. While direct activation by chloroimidazole itself is less documented, the coordination of imidazole-containing ligands with metal ions is a well-known phenomenon that can lead to catalytically active complexes. nih.govnih.gov Monovalent cations like K⁺ and Na⁺, as well as divalent cations, are crucial for the activity of many enzymes, and imidazole moieties can play a role in positioning these ions correctly within the active site to promote catalysis. nih.govnih.gov

Imidazoline (B1206853) receptors are a class of receptors that are distinct from adrenergic receptors, although some ligands can bind to both. wikipedia.orgnih.gov There are three main subtypes: I₁, I₂, and I₃. wikipedia.org The I₁ receptor is primarily involved in lowering blood pressure, while the I₂ and I₃ receptors are implicated in psychiatric conditions and insulin (B600854) secretion, respectively. wikipedia.org

Compounds with an imidazoline or imidazole structure can exhibit significant binding affinity for these receptors. nih.govnih.gov For example, studies on bis-imidazoline derivatives have shown that they can act as potent ligands for the CXCR4 receptor, a chemokine receptor involved in HIV-1 infection and cancer. mdpi.com Molecular docking studies suggest that the imidazole rings of these compounds lodge within the transmembrane binding cavity of the receptor, forming key electrostatic interactions with acidic residues like Asp97 and Glu288. mdpi.com The binding affinity and functional activity of such compounds can be modulated by altering the structure, such as the length of a linker chain between two imidazole rings. mdpi.com

The nitrogen atoms in the imidazole ring are excellent coordinators of metal ions, a property that is exploited to create metal-based therapeutic agents. semanticscholar.orgresearchgate.net The formation of coordination complexes with metal ions such as copper (Cu(II)), zinc (Zn(II)), cobalt (Co(II)), and nickel (Ni(II)) can significantly enhance the biological activity of the parent imidazole derivative. nih.govbohrium.com

These metal complexes can influence biological pathways through various mechanisms. For example, some copper complexes of benzimidazole (B57391) derivatives have been shown to mimic the activity of superoxide (B77818) dismutase (SOD), an antioxidant enzyme that protects cells from oxidative damage. This SOD-mimetic activity is thought to contribute to their antitumor properties. Furthermore, the coordination of metal ions can lead to compounds with enhanced antimicrobial efficacy compared to the free ligand, potentially due to mechanisms like altered lipophilicity, which facilitates passage through the microbial cell membrane, or direct interaction with intracellular targets. nih.gov

In Vitro Antimicrobial Activity of Chloroimidazole Derivatives

The search for new antimicrobial agents is a critical area of research due to rising antibiotic resistance. nih.gov Chloroimidazole derivatives represent a promising class of compounds in this field.

A significant body of research has demonstrated the antibacterial efficacy of various chloro- and nitro-substituted imidazole derivatives against a wide range of bacterial strains, including both Gram-positive and Gram-negative pathogens. researchgate.netnih.gov The introduction of a chlorine atom to the imidazole ring is often a key structural feature for enhancing antimicrobial potency.

The table below summarizes the in vitro antibacterial activity of several imidazole derivatives from various studies, highlighting their effectiveness against common bacterial strains.

| Derivative Type | Bacterial Strain | Efficacy Measurement | Reference |

| N-substituted 6-chloro-1H-benzimidazole | Escherichia coli | MIC: 2-16 µg/mL | nih.gov |

| N-substituted 6-chloro-1H-benzimidazole | Staphylococcus aureus (MSSA & MRSA) | MIC: 2-16 µg/mL | nih.gov |

| 5-chloro-1-methyl-4-nitroimidazole (B20735) | Pseudomonas aeruginosa | MBC: 4.0 mg/mL | researchgate.net |

| 5-chloro-1-methyl-4-nitroimidazole | Klebsiella pneumoniae | MBC: 4.0 mg/mL | researchgate.net |

| Thiazolo-imidazole derivatives | Bacillus subtilis | Zone of Inhibition: 24 mm | jchr.orgjchr.org |

| Thiazolo-imidazole derivatives | Escherichia coli | Zone of Inhibition: 14-19 mm | jchr.orgjchr.org |

| 2-(fluorophenyl)-benzimidazole derivative | Bacillus subtilis | MIC: 7.81 µg/mL | acgpubs.org |

| 5-nitroimidazole/pyrazole hybrids | Escherichia coli | MIC: 6.2-6.4 µM | nih.gov |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

The mechanisms behind this antibacterial action can be varied. Nitroimidazole derivatives, for instance, are known to act as prodrugs that, once reduced within the anaerobic bacterial cell, form radical species that damage DNA and other critical biomolecules. nih.gov The broad spectrum of activity and the potent efficacy of some chloroimidazole derivatives make them important lead compounds for the development of new antibiotics to combat drug-resistant infections. nih.govacademiaone.org

Antifungal Properties and Candidal Activity

The imidazole nucleus is a fundamental component of many antifungal agents. mdpi.comnih.gov Derivatives of imidazole have demonstrated significant activity against various fungal strains, particularly those of the Candida species, which are common culprits in human fungal infections. mdpi.comkpi.ua The mechanism of action for many azole antifungals, including those with an imidazole core, involves the inhibition of the enzyme 14α-demethylase. nih.gov This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.govjst.go.jp By disrupting ergosterol synthesis, these compounds compromise the integrity of the fungal cell membrane, leading to cell death. mdpi.com

Research has shown that various substituted imidazole derivatives exhibit potent antifungal activity. For instance, a study on new imidazole derivatives revealed that compound 5d showed significant antifungal activity against Candida albicans, Candida parapsilosis, and Candida krusei with a minimum inhibitory concentration (MIC50) of 0.98 µg/mL. nih.gov Similarly, compound 5e was effective against C. albicans and C. parapsilosis at the same concentration and showed potent activity against C. krusei with a MIC50 of 1.96 µg/mL. nih.gov Another compound, 5h, also displayed notable antifungal effects against C. albicans and C. parapsilosis. nih.gov

Furthermore, the combination of imidazole derivatives with other agents can enhance their antifungal efficacy. One study demonstrated that associating imidazole derivatives with sodium dodecyl sulphate (SDS) led to a significant improvement in their antifungal activity against Candida spp. nih.gov The MIC of the imidazole derivatives decreased by more than five to seven times when used in combination with SDS. nih.gov This synergistic effect is attributed to the increased permeability of the fungal cell membrane, which facilitates a greater intracellular influx of the imidazole compounds. nih.gov

A series of synthesized imidazole-based compounds were evaluated for their antifungal activity, with some showing high potential against fluconazole-resistant strains of C. albicans, C. glabrata, and C. krusei. kpi.ua Specifically, a derivative of 5-chloro-1-methyl-4-nitroimidazole demonstrated excellent antifungal activity against clinical strains of Candida albicans and Aspergillus niger at a minimum bactericidal concentration of 2.5 mg/mL. researchgate.net

The following table summarizes the antifungal activity of selected imidazole derivatives against various Candida species:

| Compound/Derivative | Candida Species | MIC/Activity | Reference |

| Compound 5d | C. albicans, C. parapsilosis, C. krusei | MIC50 of 0.98 µg/mL | nih.gov |

| Compound 5e | C. albicans, C. parapsilosis | MIC50 of 0.98 µg/mL | nih.gov |

| Compound 5e | C. krusei | MIC50 of 1.96 µg/mL | nih.gov |

| Compound 5h | C. albicans | MIC50 of 1.96 µg/mL | nih.gov |

| Compound 5h | C. parapsilosis | MIC50 of 0.98 µg/mL | nih.gov |

| Halogenated derivatives | 33 Candida spp. clinical strains | MIC90 of 1 mg/L | oup.com |

| 5-chloro-1-methyl-4-nitroimidazole | Candida albicans | MBC of 2.5 mg/mL | researchgate.net |

| Tioconazole | Candida albicans | More active than clotrimazole, econazole, ketoconazole, and miconazole (B906) in MFC assay | nih.gov |

| Imidazole derivatives with SDS | Candida spp. | MIC decreased over 5-7 times | nih.gov |

In Vitro Anticancer Activity of Chloroimidazole Derivatives

The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous anticancer agents. nih.govnih.gov Chloroimidazole derivatives, in particular, have been the focus of research for their potential as cytotoxic agents against various human cancer cell lines.

Cytotoxic Effects on Human Cancer Cell Lines

Numerous studies have demonstrated the cytotoxic effects of chloroimidazole derivatives on a range of human cancer cell lines. For instance, newly synthesized imidazole-triazole-glycoside hybrids have shown anti-breast cancer potential. researchgate.net These compounds were found to be more cytotoxic against MDA-MB-231 breast cancer cells than MCF-7 cells. researchgate.net

In another study, N-alkyl-nitroimidazole compounds exhibited greater activity against breast cancer (MDA-MB-231) than lung cancer (A549) cells. openmedicinalchemistryjournal.com The length of the alkyl chain was found to influence the antitumoral activity against A549 cells. openmedicinalchemistryjournal.com Furthermore, some benzimidazole derivatives have shown potent growth inhibition against a panel of 60 human cancer cell lines, with GI50 values in the micromolar range. nih.gov

The table below presents the cytotoxic activity of various imidazole derivatives on different cancer cell lines:

| Derivative | Cancer Cell Line(s) | IC50/EC50/GI50 Values | Reference |

| Imidazole-triazole-glycosides (compounds 22, 12, 6) | MDA-MB-231 (Breast) | Highest cytotoxic effects in the series | researchgate.net |

| N-methyl and N-ethyl-nitroimidazoles | 4T1 (Breast), A549 (Lung) | IC50 from 1.5 to 18.8 µM | openmedicinalchemistryjournal.com |

| 1H-1,2,3-Triazole Tethered Nitroimidazole−Isatin Conjugates | MCF-7 (Breast), MDA-MB-231 (Breast) | IC50 of 54.25 and 26.12 μM, respectively | openmedicinalchemistryjournal.com |

| Benzimidazole derivatives (11a, 12a, 12b) | Panel of 60 human cancer cell lines | GI50 from 0.16 to 3.6 μM | nih.gov |

| Diphenylimidazo-quinoxalinamine derivative (compound 54) | K562 (Leukemia) | IC50 of 15.84 µM | nih.gov |

| Aminomethyl dimethylpyridinone (SKLB0533) | HepG2 (Liver), HCT116 (Colon), A549 (Lung) | IC50 of 0.08, 0.06, and 0.10 μM, respectively | nih.gov |

| Imidazole derivative (C15) | A375 (Human melanoma), B16 (Mouse melanoma) | IC50 of 16.1 and 31.6 µM, respectively | nih.gov |

| Imidazole-based ionic liquid (compound 9) | K562 (Leukemia), SK-N-DZ (Neuroblastoma) | EC50 of 30.4 and 15.8 µM, respectively | researchgate.net |

Molecular Mechanisms of Action (e.g., Apoptosis Induction)

The anticancer activity of many imidazole derivatives is mediated through the induction of apoptosis, or programmed cell death. nih.gov Apoptosis can be triggered through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. nih.govresearchgate.net Both pathways converge to activate a cascade of caspases, which are the executioners of apoptosis. nih.gov

Several molecular targets have been identified for anticancer imidazole derivatives. For example, some acridine (B1665455) derivatives containing an imidazole moiety act as DNA topoisomerase II inhibitors, leading to cell cycle arrest and apoptosis. nih.gov Other imidazole-based compounds have been shown to inhibit tubulin polymerization, a critical process for cell division. nih.gov

The PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation, is another target for some flavonoids and potentially other heterocyclic compounds. chsjournal.org By inhibiting this pathway, these compounds can promote apoptosis in cancer cells. chsjournal.org Furthermore, some benzimidazole derivatives have been identified as human topoisomerase I inhibitors, leading to G2/M cell cycle arrest in cancer cells. nih.gov The p53 tumor suppressor protein, often called the "guardian of the genome," plays a key role in inducing apoptosis in response to cellular stress, and its activation is a mechanism for some anticancer drugs. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies for Biological Activity Optimization

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of imidazole derivatives. nih.govnih.gov These studies investigate how modifications to the chemical structure of a compound affect its biological efficacy.

For antifungal activity, SAR studies have revealed that the nature of substituents on the imidazole and associated phenyl rings is critical. nih.gov The size, position (ortho, meta, or para), and electronic properties (electron-withdrawing or donating) of these substituents significantly influence the antifungal potency. nih.gov For instance, the presence of a bulky substituent at position 1 of the imidazole ring or at the meta position of a phenyl group can be unfavorable for antifungal activity. nih.gov Conversely, the introduction of a methyl group (an electron-donating group) at the meta position of the phenyl rings has been shown to result in strong antifungal activity. nih.gov

In the context of anticancer activity, SAR studies of benzimidazole derivatives have highlighted the importance of substitutions at the N1, C2, C5, and C6 positions of the benzimidazole nucleus. nih.gov For example, a chloroimidazole derivative was identified as a highly potent bradykinin (B550075) B1 receptor antagonist. nih.gov The attachment of a coumarin (B35378) moiety to the imidazole nucleus has also been shown to generate conjugates with significant anti-HCV activity, with the potency being influenced by substituents on the coumarin ring. mdpi.com

The development of new imidazole derivatives often involves multi-step synthesis processes, including reactions like acetylation, deacetylation, and hydrogenation, to create various intermediates that can then be further modified. acs.org These synthetic strategies allow for the systematic exploration of the chemical space around the imidazole scaffold to identify compounds with improved biological profiles.

Advanced Applications in Organic Synthesis and Materials Science

Chloroimidazole Derivatives as Building Blocks for Complex Organic Molecules

The utility of chloroimidazole derivatives as foundational building blocks is well-documented in the synthesis of diverse and complex heterocyclic compounds. The presence of the chloro group allows for facile substitution and coupling reactions, while the imidazole (B134444) core can be further modified, leading to a vast chemical space of novel molecules.

Researchers have successfully employed chloroimidazole derivatives in the synthesis of multi-substituted imidazoles and benzimidazoles. For instance, 1-aryl-4-chloro-5-chloromethyl-1H-imidazoles can react with various nucleophiles such as sodium azide, secondary amines, and thiols, leading to the substitution of the chlorine atom in the 5-chloromethyl group. researchgate.net This reactivity is crucial for introducing diverse functionalities and building molecular complexity. Furthermore, derivatives like 1-(2-haloaryl)-5-formyl-4-chloroimidazoles serve as precursors for more elaborate fused heterocyclic systems. Through simple transformations to form 5-aminomethyl derivatives, they can undergo intramolecular cyclization to yield 3-chloroimidazo[1,5-a]quinoxalines. researchgate.net

The synthesis of substituted benzimidazoles, a core structure in many pharmaceuticals, can also be initiated from chloro-aniline precursors. A multi-step process involving the nucleophilic substitution of 5-chloro-2-nitroacetanilide with N-substituted piperazines, followed by deacetylation and reduction, yields diamine intermediates that are crucial for constructing benzimidazole-based molecules. nih.govacs.org The Vilsmeier-Haack reaction is another powerful tool, enabling the synthesis of 1-substituted 4-chloro-1H-imidazole-5-carbaldehydes, which are themselves versatile intermediates for further elaboration. researchgate.net These synthetic strategies highlight the role of the chloroimidazole framework as a reliable and adaptable starting point for generating a rich variety of complex organic molecules with potential biological activities. nih.govmdpi.com

| Precursor Molecule | Synthetic Transformation | Resulting Complex Molecule/Scaffold | Significance |

|---|---|---|---|

| 1-Aryl-4-chloro-5-chloromethyl-1H-imidazoles | Nucleophilic substitution with amines, thiols, etc. | 5-Substituted-aminomethyl/thiomethyl-1-aryl-4-chloroimidazoles | Introduction of diverse functional groups. researchgate.net |

| 1-(2-Haloaryl)-5-formyl-4-chloroimidazoles | Reductive amination followed by intramolecular cyclization | 3-Chloroimidazo[1,5-a]quinoxalines | Formation of fused heterocyclic systems. researchgate.net |

| 5-Chloro-2-nitroacetanilide | Nucleophilic substitution, deacetylation, reduction, and cyclization | 1H-Benzo[d]imidazole derivatives | Access to biologically relevant benzimidazole (B57391) cores. nih.govacs.org |

| N-Substituted Imidazoles | Vilsmeier-Haack Reaction (DMF/POCl3) | 1-Substituted 4-chloro-1H-imidazole-5-carbaldehydes | Creation of versatile aldehyde intermediates. researchgate.net |

Role in the Synthesis of Agrochemicals and Functional Materials

The structural motifs derived from chloroimidazoles are integral to the development of modern agrochemicals and functional materials. Their unique chemical properties contribute to the efficacy of fungicides and the novel characteristics of advanced materials.

A prominent example in the field of agrochemicals is the synthesis of the fungicide Cyazofamid . wikipedia.org This highly specific oomycete-controlling agent is manufactured through a synthetic route where a substituted chloroimidazole is a key intermediate. wikipedia.orgchemicalbook.com The synthesis involves the reaction of 4-chloro-2-cyano-5-(4-methylphenyl)imidazole with dimethylsulfamoyl chloride to yield the final product. wikipedia.orgchemicalbook.com The presence of the chloro-substituted imidazole ring is crucial for its biological activity, which involves the inhibition of the mitochondrial complex III in the target pathogens. wikipedia.org The development of Cyazofamid showcases how the chloroimidazole scaffold can be elaborated into a high-value, commercially successful agrochemical. google.comgoogle.comepo.org

In materials science, imidazole derivatives are employed in creating functional polymers and advanced materials like metal-organic frameworks (MOFs). rsc.org Imidazole-based ligands are used to construct MOFs with tailored properties for applications such as catalysis and gas storage. rsc.orgresearchgate.net For example, imidazole moieties can be incorporated into ligands used to build bimetallic nickel complexes that act as efficient catalysts for the copolymerization of CO2 and epoxides. rsc.org While the specific use of "5-chloro-1H-imidazole" in polymers is not extensively detailed in the provided context, the functionalization of polymers with imidazole-related compounds to create materials with antimicrobial properties is a known strategy. mdpi.com The chloro-substituent can serve as a reactive handle to graft the imidazole unit onto a polymer backbone, potentially leading to materials with enhanced thermal stability or specific catalytic or biocidal activities.

| Application Area | Specific Product/Material | Role of Chloroimidazole Derivative | Key Finding/Reference |

|---|---|---|---|

| Agrochemicals | Cyazofamid (Fungicide) | Serves as a key intermediate (4-chloro-2-cyano-5-(p-tolyl)imidazole) in the synthesis. | Essential for controlling oomycete plant pathogens like Phytophthora infestans. wikipedia.org |

| Materials Science | Metal-Organic Frameworks (MOFs) | Imidazole derivatives are used as ligands to construct MOFs with specific functionalities. | Used to create catalysts for CO2 utilization and copolymerization reactions. rsc.orgresearchgate.netrsc.org |

| Materials Science | Antimicrobial Polymers | The chloro- group can act as a point of attachment to create polymers with antimicrobial properties. | A general strategy for developing functional polymers with biocidal surfaces. mdpi.com |

Catalytic Applications and Ligand Development

The imidazole ring, with its two nitrogen atoms, is an excellent ligand for coordinating with metal ions, making its derivatives, including chloroimidazoles, highly valuable in the field of catalysis. rsc.org They can act as integral components of catalysts, influencing their activity, selectivity, and stability.

Chloroimidazole derivatives can be used to synthesize more complex ligands for a variety of catalytic applications. These ligands can coordinate with transition metals like nickel, cobalt, and iron to form complexes that catalyze important industrial reactions. rsc.orgnih.govmdpi.com For example, hexadentate imidazole-derived diamine-bisphenolate ligands have been used to create bimetallic nickel catalysts. These structurally well-defined complexes are highly effective in mediating the copolymerization of carbon dioxide with epoxides, offering a pathway to convert CO2 into valuable polycarbonates. rsc.org

Furthermore, imidazole-functionalized materials, such as metal-organic frameworks (MOFs), have emerged as promising heterogeneous catalysts. By modifying a chromium-based MOF (MIL-101) with 1-methyl imidazole, researchers have significantly enhanced its catalytic performance for the utilization of CO2 in forming cyclic carbonates. researchgate.net The imidazole units coordinate to the metal nodes, creating well-dispersed and highly active catalytic sites. researchgate.net In the realm of asymmetric catalysis, imidazolidinone-based organocatalysts are pivotal. nih.gov These catalysts, derived from the imidazole scaffold, can activate substrates through the formation of iminium and enamine intermediates, enabling a wide range of enantioselective transformations. nih.gov This demonstrates the versatility of the imidazole core, where chloro-substituents can serve as synthetic handles to build and tune these sophisticated catalytic systems.

| Catalytic System | Imidazole Derivative Role | Catalyzed Reaction | Significance |

|---|---|---|---|

| Bimetallic Nickel Complexes | Component of a hexadentate diamine-bisphenolate ligand. | Copolymerization of CO2 and epoxides. | Efficient conversion of CO2 into polycarbonates. rsc.org |

| Imidazole-functionalized MOFs (e.g., MIL-101-Me) | Post-synthetic modification to create active sites. | Formation of cyclic carbonates from CO2 and epoxides. | Creates highly active and recyclable heterogeneous catalysts. researchgate.net |

| Imidazolidinone Organocatalysts | Core scaffold of the catalyst. | Asymmetric cascade reactions (e.g., additions to α,β-unsaturated aldehydes). | Enables a wide range of enantioselective transformations. nih.gov |

| Cobalt-Imidazole Complexes | High-energy ligand for gas-generation. | Thermal decomposition for gas generation. | Potential use in gas-generation compositions like airbags. mdpi.com |

Emerging Trends and Future Research Directions

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The development of efficient and environmentally friendly methods for synthesizing 5-chloro-1H-imidazole;hydrochloride and its analogs is a key area of ongoing research. Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous reagents. nih.gov Modern approaches aim to overcome these limitations by employing greener chemical methods. nih.gov

One promising strategy involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. nih.gov For instance, the synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives has been successfully achieved using microwave irradiation, highlighting a more sustainable approach to creating these compounds. nih.gov Another innovative method is the denitrogenative transformation of 5-amino-1,2,3-triazoles, which provides efficient access to novel 2-substituted 1H-imidazole derivatives under acidic conditions. mdpi.com

Researchers are also exploring one-pot synthesis methods to streamline the production process. A notable example is a method for preparing 2-butyl-4-chloro-5-formylimidazole (B193128), which involves the condensation of pentamidine (B1679287) hydrochloride and glyoxal (B1671930), followed by dehydration and subsequent reaction with phosphorus oxychloride and N,N-dimethylformamide. google.com This method is lauded for its simple process, ease of operation, and high product purity and yield. google.com

The table below summarizes some of the novel synthetic approaches being explored.

| Synthetic Approach | Key Features | Reference |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, environmentally friendly. | nih.gov |

| Denitrogenative Transformation | Efficient access to 2-substituted 1H-imidazole derivatives from 5-amino-1,2,3-triazoles. | mdpi.com |

| One-Pot Synthesis | Simplified process, high purity and yield for compounds like 2-butyl-4-chloro-5-formylimidazole. | google.com |

| Cycloaddition Reactions | Construction of 1,5-diaryl-1H-imidazole-4-carboxylate esters from ethyl isocyanoacetate and imidoyl chlorides. | nih.gov |

These advancements in synthetic chemistry are crucial for making chloroimidazole compounds more accessible for research and industrial applications while minimizing environmental impact. nih.gov

Integration of Advanced Computational Techniques in Drug Design and Materials Science

Computational methods are becoming indispensable tools in the study of this compound and its derivatives. Techniques such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) studies, and molecular dynamics simulations are being used to predict the biological activities and physical properties of these compounds, thereby accelerating the discovery process. mdpi.comnih.gov

In the realm of drug design, computational studies have been instrumental in identifying potential therapeutic targets. For example, molecular docking studies have been used to investigate the binding of novel imidazole (B134444) analogs to the active sites of HIV-1-reverse transcriptase and glucosamine-fructose-6-phosphate animotransferase. mdpi.com Similarly, docking studies on 5-chloro benzimidazole-2-one derivatives have shown their potential as inhibitors of PPAR-γ, a target for anti-diabetic drugs. researchgate.net These in silico studies help in prioritizing compounds for synthesis and biological evaluation, saving time and resources. mdpi.com

The table below highlights some applications of computational techniques in the study of chloroimidazole derivatives.

| Computational Technique | Application | Key Findings | Reference |

| Molecular Docking | Predicting binding modes of imidazole derivatives to biological targets. | Identified potential inhibitors for HIV-1-reverse transcriptase and PPAR-γ. | mdpi.comresearchgate.net |

| QSAR | Designing novel imidazole analogs with desired biological activities. | Guided the design of new antimicrobial and antiviral compounds. | mdpi.com |

| ADME Prediction | Evaluating the drug-like properties of newly designed compounds. | Showed that designed imidazole analogs possess favorable pharmacokinetic profiles. | nih.govmdpi.com |